Dichlobentiazox
Description
Contextualization within Contemporary Fungicide Development
Historical Trajectory of Plant Defense Activators in Crop Science
The concept of inducing plant resistance, rather than directly attacking pathogens, has a long and evolving history in crop science. Plant defense activators, also known as elicitors or inducers of Systemic Acquired Resistance (SAR), represent a class of compounds that prime or activate a plant's innate immune system. nih.govapsnet.orgfrontiersin.orgnih.govd-nb.infoapsnet.orgfrontiersin.orgarccjournals.comufl.edu This priming leads to enhanced defense responses upon subsequent pathogen challenge, offering protection without direct toxicity to the pathogen. nih.govfrontiersin.orgd-nb.info
The phenomenon of induced resistance was first observed over a century ago, with early accounts noting that plants recovering from mild infections often exhibited increased tolerance to more severe diseases later. apsnet.orgufl.edu The scientific understanding of this phenomenon began to solidify with Ross's work in 1961, which described "systemic acquired resistance" (SAR) in tobacco plants infected with tobacco mosaic virus (TMV). nih.govapsnet.orgufl.edu The role of salicylic (B10762653) acid (SA) as a key signaling molecule in SAR was further elucidated in the late 1970s. nih.govapsnet.orgfrontiersin.orgarccjournals.com
Historically, significant milestones include the development of Probenazole (B166668) (PBZ) in the 1970s, which became a commercial fungicide for rice blast control by activating SA signaling. nih.govfrontiersin.org Later, compounds like benzothiadiazole (BTH) and its derivative Acibenzolar-S-methyl (ASM) were developed and commercialized as potent SAR inducers, demonstrating broad-spectrum resistance against various pathogens. nih.govfrontiersin.orgfrontiersin.orgarccjournals.comufl.edu The advantages of these activators include prolonged defense activity, lower application rates, and a reduced risk of pathogen resistance development compared to conventional biocidal pesticides. nih.govfrontiersin.orgnih.govd-nb.infoapsnet.orgfrontiersin.org Dichlobentiazox's classification as a plant defense activator aligns it with this important category of crop protection agents, contributing to the evolution towards more sustainable and integrated disease management strategies. wppdb.com
Structural Significance of Isothiazole (B42339) Moieties in Agrochemical Chemistry
Heterocyclic compounds, particularly those containing five-membered rings with sulfur and nitrogen atoms, have long been recognized for their significant role in both medicinal chemistry and agrochemical development. The isothiazole moiety, characterized by its unique arrangement of these heteroatoms within an aromatic ring, is a prominent scaffold that has garnered considerable interest due to its inherent biological activity and versatility in chemical modification. researchgate.netcymitquimica.comthieme-connect.comnih.govacs.orgrsc.org
Isothiazole derivatives are found in a variety of commercial agrochemicals, including fungicides and insecticides, owing to their ability to impart potent biological properties. researchgate.netthieme-connect.comnih.govacs.orgrsc.org The presence of the isothiazole ring system can influence a molecule's electronic properties, reactivity, and interaction with biological targets, making it a valuable building block in synthetic chemistry for creating novel crop protection agents. cymitquimica.comthieme-connect.com For instance, Isotianil is a known fungicide that incorporates an isothiazole ring. researchgate.net
This compound itself is characterized by the presence of both isothiazole and benzothiazole (B30560) ring systems within its structure. wppdb.comnih.gov The IUPAC name for this compound is 3-[(3,4-dichloro-1,2-thiazol-5-yl)methoxy]-1,2-benzothiazole 1,1-dioxide. wppdb.comnih.gov This structural complexity, featuring the isothiazole core, contributes to its fungicidal efficacy and its classification as a benzothiazole fungicide. researchgate.netwppdb.com The broader class of thiazole (B1198619) and isothiazole derivatives encompasses a wide array of agrochemicals, underscoring the structural significance of these heterocyclic systems in developing effective pesticides. researchgate.netnih.govacs.org
Data Tables
Table 1: Key Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | wppdb.combiosynth.com |
| CAS Number | 957144-77-3 | wppdb.combiosynth.com |
| Molecular Formula | C₁₁H₆Cl₂N₂O₃S₂ | biosynth.comfda.gov |
| Molecular Weight | 349.2 g/mol | biosynth.comfda.gov |
| Melting Point | 172 °C | biosynth.com |
| Pesticide Type | Fungicide | wppdb.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(3,4-dichloro-1,2-thiazol-5-yl)methoxy]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O3S2/c12-9-7(19-14-10(9)13)5-18-11-6-3-1-2-4-8(6)20(16,17)15-11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTZZBQQGUIEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)OCC3=C(C(=NS3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024186 | |
| Record name | Dichlobentiazox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957144-77-3 | |
| Record name | Dichlobentiazox [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957144773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlobentiazox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICHLOBENTIAZOX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74TP6CP8JR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Organic Chemistry and Derivatization of Dichlobentiazox
Retrosynthetic Analysis and Key Intermediates
The synthesis of Dichlobentiazox can be logically deconstructed through retrosynthetic analysis to identify the key starting materials and intermediates. The core of the molecule is formed by linking a substituted isothiazole (B42339) unit with a benzothiazole (B30560) component.
Precursor Compounds and Initial Chlorination Processes
The documented synthesis of this compound commences with succinonitrile (B93025) as a readily available starting material. guidechem.comchemicalbook.com The initial step involves a high-temperature chlorination of succinonitrile. This process yields a mixture of chlorinated maleonitrile (B3058920) and fumaronitrile, which serves as a crucial precursor for the subsequent cyclization reaction. guidechem.comchemicalbook.com
Elaboration of Isothiazole Rings in the Synthetic Pathway
The mixture of chlorinated dinitriles is then treated with disulfur (B1233692) dichloride and heated. guidechem.comchemicalbook.com This reaction leads to the formation of a trisubstituted isothiazole derivative, a key intermediate in the synthetic sequence. guidechem.comchemicalbook.com This step is pivotal as it constructs the first of the two core heterocyclic rings of the final product.
Following the formation of the isothiazole ring, the nitrile group is hydrolyzed to a carboxylic acid. guidechem.comchemicalbook.com This carboxylic acid is then converted to the corresponding acid chloride, which is subsequently reduced using sodium borohydride (B1222165) to yield an alcohol derivative. guidechem.comchemicalbook.com This sequence of reactions functionalizes the isothiazole intermediate, preparing it for coupling with the benzothiazole component.
Formation of the Benzothiazole Structural Component
The benzothiazole portion of this compound is derived from saccharin (B28170). guidechem.comchemicalbook.com Through a chlorination reaction, saccharin is converted into 3-chloro-1,2-benzothiazole 1,1-dioxide. guidechem.comchemicalbook.com This activated benzothiazole derivative is the final key intermediate required for the synthesis.
The final step in the synthesis of this compound is the coupling of the two main fragments. The alcohol derivative of the isothiazole is treated with 3-chloro-1,2-benzothiazole 1,1-dioxide under basic conditions to form the final product. guidechem.comchemicalbook.com
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Succinonitrile | Chlorine, High Temperature | Mixture of chlorinated maleonitrile and fumaronitrile |
| 2 | Mixture from Step 1 | Disulfur dichloride, Heat | Trisubstituted isothiazole derivative |
| 3 | Trisubstituted isothiazole derivative | Nitrile hydrolysis | Carboxylic acid derivative |
| 4 | Carboxylic acid derivative | 1. Acid chloride formation2. Sodium borohydride | Alcohol derivative |
| 5 | Saccharin | Chlorination | 3-chloro-1,2-benzothiazole 1,1-dioxide |
| 6 | Alcohol derivative (from Step 4), 3-chloro-1,2-benzothiazole 1,1-dioxide | Basic conditions | This compound |
Advanced Methodologies for this compound Synthesis
While a complete synthetic pathway for this compound has been established, the publicly available literature does not extensively detail advanced methodologies specifically tailored for its synthesis.
Catalytic Approaches and Reaction Optimization
Specific catalytic approaches or significant reaction optimizations for the synthesis of this compound are not widely reported in scientific literature. The described synthesis relies on classical organic reactions. However, the broader field of heterocyclic chemistry offers potential avenues for optimization. For instance, the synthesis of isothiazole and benzothiazole rings, the core components of this compound, can often be achieved using various catalytic systems. Research into the catalytic synthesis of these individual ring systems could potentially be applied to develop more efficient routes to this compound in the future.
Stereochemical Considerations in Synthetic Routes
The molecular structure of this compound is achiral, meaning it does not possess any stereocenters. Consequently, stereochemical considerations are not a factor in its synthesis. The synthetic route does not generate stereoisomers, and therefore, no steps for stereoselective control or resolution of enantiomers or diastereomers are necessary.
Design and Synthesis of this compound Analogs and Derivatives
The isothiazole core of this compound serves as a critical pharmacophore for developing novel fungicides. Research in this area focuses on creating analogs and derivatives by modifying its structure to enhance efficacy, broaden the spectrum of activity, and understand its mode of action. The synthesis of this compound itself begins with succinonitrile, which undergoes chlorination to produce a mixture of chlorinated maleonitrile and fumaronitrile. chemicalbook.com This mixture reacts with disulfur dichloride to form a trisubstituted isothiazole derivative. chemicalbook.com Subsequent nitrile hydrolysis, conversion to acid chloride, and reduction yields a key alcohol intermediate. chemicalbook.com The final step involves a reaction with 3-chloro-1,2-benzothiazole 1,1-dioxide (derived from saccharin) to yield this compound. chemicalbook.com
Building upon this isothiazole framework, scientists have designed and synthesized numerous derivatives. One prominent strategy involves combining the 3,4-dichloroisothiazole moiety with other bioactive heterocyclic systems, such as thiazole (B1198619), purine (B94841), and cinnamamide (B152044) morpholine. rsc.orgacs.orgacs.org For instance, a series of novel isothiazole-thiazole derivatives were synthesized by condensing an isothiazole-derived acid with a thiazole-containing amine intermediate, effectively linking the two heterocyclic rings. nih.gov This modular synthesis approach allows for systematic modifications at different positions of the molecule to explore their impact on fungicidal activity.
In the development of isothiazole-thiazole analogs, SAR studies demonstrated that the nature of the substituent on the thiazole and isothiazole rings significantly impacts anti-oomycete activity. rsc.orgnih.gov Molecular docking studies suggest that these analogs, like the commercial fungicide oxathiapiprolin (B609797), may target the oxysterol-binding protein (ORP). rsc.orgresearchgate.net For example, compound 6u from one study, an isothiazole-thiazole derivative, showed excellent in vivo activity against Pseudoperonospora cubensis and Phytophthora infestans. rsc.org Docking simulations indicated that while oxathiapiprolin forms a crucial hydrogen bond with the Asn765 residue of the target protein, compound 6u engages in π-π interactions with Trp762, suggesting a different binding mode that still confers high activity. rsc.org
Similarly, in a series of isothiazole-purine derivatives designed as pyruvate (B1213749) kinase (PK) inhibitors, SAR analysis highlighted the importance of the substituent at the purine N-9 position. acs.org The introduction of bulky aromatic groups at this position generally led to decreased activity, whereas smaller alkyl or cycloalkyl groups were favorable. acs.org Compound 5ai , with a cyclopropylmethyl group, exhibited potent activity against Rhizoctonia solani, superior to the lead compound and the control fungicide diflumetorim (B165605). acs.org
These studies underscore that fungicidal activity is highly sensitive to electronic properties, steric bulk, and the potential for specific intermolecular interactions like hydrogen bonding and π-π stacking within the target protein's active site. rsc.orgacs.org
| Compound ID | Core Structure | Key Substituent(s) | Target Pathogen | EC₅₀ (μg/mL) | Research Finding |
| 6u | Isothiazole-Thiazole | 2,6-difluorophenyl | P. cubensis | 0.046 | Excellent in vivo activity; interacts with Trp762 in the target protein's active site. rsc.orgnih.gov |
| 5a | Isothiazole-Cinnamamide | 3,4-dichloroisothiazole | P. cubensis | >100 (100% inhibition at 100 μg/mL) | Combination of active substructures leads to significant in vivo activity and induces plant immunity. acs.org |
| 5ai | Isothiazole-Purine | Cyclopropylmethyl at N-9 | R. solani | 1.5 | Potent pyruvate kinase inhibitor; superior activity compared to the control diflumetorim (EC₅₀ = 19.8 μg/mL). acs.org |
| 5ah | Isothiazole-Purine | Cyclopentyl at N-9 | E. graminis | >10 (100% efficacy at 10 μg/mL) | Demonstrated promising in vivo activity against multiple fungal pathogens. acs.org |
The development of new isothiazole-based fungicides is guided by several rational design principles aimed at creating compounds with high efficacy and novel modes of action to combat fungicide resistance. researchgate.net
One primary strategy is the combination of bioactive substructures . This approach involves hybridizing the isothiazole core with other known fungicidal pharmacophores. For example, researchers combined the 3,4-dichloroisothiazole group, known to induce systemic acquired resistance, with the structural features of oxathiapiprolin, a potent oomycete inhibitor, to create the isothiazole-thiazole derivatives. rsc.orgresearchgate.net This strategy aims to produce dual-action compounds that both directly inhibit fungal growth and stimulate the plant's own defense mechanisms. acs.org
Another key principle is target-based design . This involves identifying a specific, essential fungal enzyme and designing molecules to inhibit it. Pyruvate kinase (PK), a crucial enzyme in glycolysis, was identified as a promising fungicide target. acs.org Based on a lead compound, novel isothiazole-purine derivatives were designed and synthesized to fit into the active site of PK. acs.org Molecular docking simulations are extensively used in this approach to predict binding affinity and guide the selection of substituents that will optimize the interaction between the inhibitor and the target enzyme. rsc.orgacs.org
Furthermore, the derivatization of existing active compounds is a common principle. By making systematic chemical modifications to a known fungicide like isotianil, which contains an isothiazole ring, chemists can explore the chemical space around a proven scaffold to discover derivatives with improved properties. rsc.org This method allows for fine-tuning of activity, spectrum, and physicochemical properties.
The synthesis of metabolites and environmental transformation products is essential for conducting comprehensive risk assessments and for use as analytical standards in residue monitoring. nih.gov While specific synthetic pathways for this compound metabolites are not extensively detailed in publicly available literature, the general methodologies for synthesizing fungicide metabolites are well-established.
Typically, the synthesis of metabolites involves mimicking the metabolic reactions that occur in plants, animals, or soil, such as oxidation, hydrolysis, or conjugation. For other complex fungicides, researchers have reported multi-step synthetic processes to produce metabolites in the quantities needed for toxicological studies. nih.govresearchgate.net For example, the synthesis of soil metabolites for the fungicide zoxamide (B129027) was achieved through a 5-step process starting from readily available materials. nih.gov This process often involves protecting certain functional groups while modifying others to achieve the desired metabolite structure. Such synthetic work is crucial for confirming the identity of metabolites found in residue samples and for understanding the degradation pathways of the parent compound.
Molecular and Biochemical Mechanisms of Action
Elucidation of Systemic Acquired Resistance (SAR) Induction
Systemic Acquired Resistance (SAR) is a plant defense mechanism that provides broad-spectrum, long-lasting resistance against a wide range of pathogens, including viruses, bacteria, oomycetes, and fungi nih.gov. Dichlobentiazox is classified as a salicylate-related inducer (FRAC Group P08) due to its role in this pathway frac.info. Research indicates that this compound activates SAR by influencing processes both upstream and downstream of salicylic (B10762653) acid (SA) accumulation frac.infojcpa.or.jp.
While the precise molecular triggers upstream of salicylic acid (SA) biosynthesis that are directly modulated by this compound are still under detailed investigation, the compound's action is intrinsically linked to the SA-mediated signaling pathway researchgate.netmdpi.com. Salicylic acid itself is synthesized in plants through two primary pathways: the isochorismate synthase (ICS) pathway, which is the major contributor, and the phenylalanine ammonia-lyase (PAL) pathway maxapress.comugent.bemdpi.com. These pathways begin with chorismate, a precursor derived from the shikimate pathway mdpi.com. Although this compound is described as activating SAR "both up- and downstream of SA," this suggests its influence may not be solely confined to the initial synthesis steps of SA but extends to its signaling and downstream effects frac.infojcpa.or.jp. Further research is ongoing to pinpoint any direct interactions with enzymes or regulatory components in the SA biosynthesis cascade.
This compound is characterized as a plant defense activator, meaning its primary mode of action is on the host plant rather than a direct biochemical target within the fungal pathogen itself herts.ac.uk. Its classification within the FRAC Group P08, which encompasses salicylate-related plant defense inducers, further supports this understanding frac.info. Consequently, this compound does not possess a traditional target site within fungal pathogens in the manner of direct-acting fungicides that inhibit specific enzymes or cellular processes in the fungus. Instead, its efficacy is achieved by priming and activating the plant's innate immune system, which then leads to the suppression or inhibition of pathogen growth and infection.
Target Site Characterization within Fungal Pathogens
Identification of Specific Enzyme or Protein Targets in Fungi
While it is stated that this compound targets "specific fungal processes" and inhibits the "biosynthesis of essential cellular components in pathogenic fungi" biosynth.com, the specific enzymes or proteins within the fungi that are directly inhibited or affected by this compound are not elaborated upon in the provided research findings. Therefore, a definitive list of specific fungal enzyme or protein targets for this compound cannot be compiled from the current information.
Inhibition of Critical Metabolic Pathways in Pathogenic Fungi
Information regarding the specific critical metabolic pathways in pathogenic fungi that are directly inhibited by this compound is limited. The general mechanism described is the disruption of fungal growth and proliferation through the inhibition of essential cellular component biosynthesis biosynth.com. However, the specific pathways targeted, such as ergosterol (B1671047) biosynthesis, respiration, or cell wall synthesis, which are common targets for other fungicide classes mdpi.combayer.uscropprotectionnetwork.orgsyngentaornamentals.com.au, are not explicitly linked to this compound in the available literature.
Compound List
this compound
Fungal Resistance Mechanisms to Dichlobentiazox
Characterization of Resistance Development in Target Organisms
The emergence of resistance in fungal populations to plant defense activators is characterized by a gradual decrease in the efficacy of the compound. This can manifest as reduced disease control in treated crops, requiring higher application rates or more frequent applications to achieve the same level of protection. The underlying mechanisms are likely to involve alterations in the fungus's interaction with the plant's defense signaling pathways.
Direct genetic analysis of resistance-conferring mutations in fungi specifically against Dichlobentiazox is not widely reported. However, in general, fungal resistance to other classes of compounds can arise from mutations in genes encoding drug targets, efflux pumps, or metabolic enzymes nih.govodermatol.comnih.govmdpi.comresearchgate.netmdpi.comnih.gov. For plant defense activators, resistance might stem from genetic changes in the fungus that allow it to:
Evade PAMP recognition: Fungi might alter their surface molecules (Pathogen-Associated Molecular Patterns - PAMPs) to avoid detection by plant pattern recognition receptors (PRRs), thus preventing the initial activation of plant immunity mdpi.com.
Interfere with plant signaling pathways: Fungal effectors could be evolved to directly target and disrupt plant defense signaling components, such as salicylic (B10762653) acid (SA) or jasmonic acid (JA) pathways, which are crucial for induced resistance mdpi.commdpi.comresearchgate.net. Genetic mutations in genes encoding these effectors could lead to enhanced suppression of plant defenses.
Reduce the efficacy of induced defenses: Fungi might develop mechanisms to counteract the plant's induced defense responses, such as degrading defense compounds or inhibiting the activation of defense-related genes mdpi.com.
Biochemical alterations in fungi that confer resistance to this compound would likely involve changes in the fungal pathogen's interaction with the host plant's defense system rather than direct biochemical resistance to the compound itself. Potential biochemical mechanisms include:
Suppression of plant defense signaling: Fungi might upregulate the production of specific enzymes or molecules that interfere with the plant's salicylic acid (SA) or jasmonic acid (JA)/ethylene (ET) signaling pathways mdpi.commdpi.comresearchgate.net. For example, some pathogens produce effectors that mimic plant hormones or inhibit key signaling enzymes.
Metabolic detoxification of plant defense compounds: While not directly related to this compound, some fungi might evolve enzymes capable of degrading the plant's induced antimicrobial compounds, thereby reducing the effectiveness of the plant's defense arsenal.
Altered cell wall or membrane composition: Changes in fungal cell wall or membrane components could potentially affect the recognition by plant immune receptors or the efficacy of induced defense responses, though this is speculative for defense activators.
Cross-Resistance Profiles and Multidrug Resistance Phenomena
Cross-resistance, where resistance to one compound confers resistance to others, is a significant concern in fungicide resistance management. For plant defense activators like this compound, cross-resistance is less likely to occur with fungicides that have direct intracellular targets within the fungus. However, if multiple plant defense activators share similar modes of action in inducing plant immunity, cross-resistance could potentially emerge.
This compound is categorized under FRAC Group P08, which includes plant defense activators wppdb.comfrac.info. Other compounds in this group, such as probenazole (B166668) and acibenzolar-S-methyl, also function by inducing systemic acquired resistance (SAR) in plants researchgate.netresearchgate.netresearchgate.net. While specific cross-resistance studies between this compound and other SAR inducers are not detailed in the provided literature, it is plausible that fungi developing resistance to one SAR inducer might exhibit reduced sensitivity to others if the resistance mechanism involves a common point of evasion within the plant's defense signaling cascade. For instance, if a fungus evolves a general mechanism to suppress SA signaling, it could impact its susceptibility to multiple SA-inducing compounds.
The potential for resistance development necessitates strategic management to prolong the efficacy of this compound. Key implications for resistance management include:
Integrated Pest Management (IPM): Combining this compound with other control methods, such as biological control agents, cultural practices, and fungicides with different modes of action, can reduce selection pressure for resistance mdpi.comresearchgate.netcropprotectionnetwork.org.
Monitoring and Surveillance: Regular monitoring of fungal populations for shifts in sensitivity to this compound is crucial for early detection of resistance.
Avoiding Monotherapy: Using this compound in rotation or mixtures with fungicides that target different fungal pathways is essential to prevent the selection of highly resistant fungal strains.
Molecular Epidemiology of Resistance in Fungal Populations
Molecular epidemiology studies track the emergence and spread of resistance in pathogen populations using genetic markers. For this compound, such studies would ideally focus on identifying genetic variations within fungal populations that correlate with reduced sensitivity or altered interaction with plant defense pathways.
Multi-Locus Sequence Typing (MLST): This method characterizes fungal isolates based on the sequences of multiple housekeeping genes, allowing for the tracking of genetic lineages and the geographic spread of specific resistance traits frontiersin.orgfrontiersin.org.
Whole-Genome Sequencing (WGS): WGS provides a comprehensive view of the fungal genome, enabling the identification of novel mutations or genetic alterations associated with resistance frontiersin.orgfrontiersin.org.
Genotyping and Phenotyping: Correlating genotypic data with phenotypic resistance profiles (e.g., in vitro sensitivity assays or field performance) is essential for understanding the genetic basis of resistance frontiersin.orgresearchgate.net.
For plant defense activators, molecular epidemiology might investigate the prevalence of specific effector genes or genes involved in modulating plant hormone signaling pathways within fungal populations that have been exposed to this compound. Such studies would help elucidate how fungal populations adapt to overcome induced plant immunity.
Environmental Fate and Biotransformation Studies in Non Human Systems
Transport Dynamics and Environmental Distribution
The transport dynamics of a chemical compound describe how it moves through different environmental media, such as soil and water, and its distribution within these systems. Key processes influencing this include leaching, runoff, and partitioning into different environmental compartments.
Leaching is the process by which soluble materials are moved downward through the soil profile by percolating water, potentially leading to groundwater contamination oregonstate.eduepa.gov. Soil column studies are a standard laboratory method used to evaluate the mobility and leaching potential of pesticides and their degradation products epa.govresearchgate.net. These studies typically involve packing columns with different soil types and applying the test substance, followed by simulated rainfall or irrigation. The leachate collected at the bottom of the column is then analyzed to determine the extent of chemical movement. Factors such as the chemical's water solubility, adsorption coefficient (Koc), soil organic matter content, and soil type significantly influence its leaching potential researchgate.netmdpi.com.
However, specific published research findings detailing the leaching potential of Dichlobentiazox through soil columns, including quantitative data on its movement or persistence in different soil layers, were not found in the reviewed literature. The general scientific understanding of pesticide behavior in soil columns is well-established epa.govresearchgate.neteuropa.eu, but direct experimental data for this compound in this context remains limited.
Runoff refers to the movement of water over the land surface, which can transport pesticides dissolved in the water or adsorbed onto eroded soil particles into surface water bodies like rivers, lakes, and streams oregonstate.edupesticidestewardship.orgtheses.cz. This process can be exacerbated by rainfall intensity, soil type, topography, and the timing of pesticide application relative to precipitation events oregonstate.edunih.gov. Pesticides can enter surface waters through various pathways, including direct spray drift, surface runoff, and subsurface flow nih.goveuropa.eu.
As with leaching, specific published data detailing the extent to which this compound moves via runoff or its subsequent distribution within surface water systems could not be identified in the available scientific literature. While general principles of pesticide transport in aquatic environments are understood pesticidestewardship.orgeuropa.eu, concrete research findings for this compound are not readily accessible.
Environmental bioaccumulation refers to the process by which a chemical substance becomes concentrated in living organisms over time, either from the environment (bioconcentration) or through the diet (biomagnification) arnotresearch.comexplorationpub.com. Bioaccumulation potential is typically assessed using factors such as the bioconcentration factor (BCF) and the bioaccumulation factor (BAF), which are often correlated with a substance's octanol-water partition coefficient (Kow) and its metabolic rate arnotresearch.com. Research models often utilize aquatic organisms, such as fish or invertebrates, to study these processes arnotresearch.commdpi.compeercommunityin.org.
Specific studies or data quantifying the bioaccumulation potential of this compound in research models, such as BCF or BAF values derived from laboratory experiments, were not found in the reviewed literature. While related compounds containing isothiazole (B42339) rings have been studied for their bioaccumulation potential mdpi.com, direct experimental findings for this compound in this regard are not available. The general understanding is that chemicals with certain physicochemical properties may accumulate in organisms, but the specific behavior of this compound in this context has not been extensively documented in the accessible scientific records.
Compound Names:
| Chemical Name |
| This compound |
Advanced Analytical Methodologies for Dichlobentiazox Research
Spectroscopic and Spectrometric Characterization
Spectroscopic techniques are indispensable for confirming the molecular structure and purity of chemical compounds, including Dichlobentiazox.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unequivocally determining the structure of organic molecules. Techniques such as ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity and environment of atoms within a molecule emerypharma.comresearchgate.netglycoforum.gr.jp. NMR is also utilized for purity assessment and stability testing of reference standards eurl-pesticides.eu. While the principles of NMR for structural elucidation are well-established, specific published spectral data (e.g., chemical shifts, coupling constants) for this compound were not detailed in the provided search results.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry offer complementary insights into molecular structure and composition. UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which is related to electronic transitions within molecules, and is commonly used for quantitative analysis and studying electronic structures mdpi.commt.comdrawellanalytical.comslideshare.netlibretexts.org. IR spectroscopy, conversely, probes molecular vibrations, providing information about functional groups present in the molecule drawellanalytical.com. These techniques are vital for characterizing compounds, but specific IR or UV-Vis spectral data for this compound were not found in the provided snippets.
Method Validation and Quality Assurance in Analytical Research
The reliability and accuracy of analytical methods for this compound are underpinned by rigorous validation processes and adherence to quality assurance principles. Method validation demonstrates that an analytical procedure is suitable for its intended purpose, encompassing parameters such as specificity, linearity, accuracy (trueness), precision, and limits of detection and quantification nih.govikev.org.
Key validation parameters, as demonstrated in LC-MS/MS methods for this compound, include:
Linearity: Achieved through calibration curves with high correlation coefficients (R² ≥ 0.99) researchgate.netkoreascience.krfao.orgnih.govlcms.cz.
Accuracy: Assessed via recovery studies, typically yielding values between 70% and 120% researchgate.netkoreascience.krfao.orgnih.gov.
Precision: Evaluated by relative standard deviation (RSD), which is generally kept below 15% researchgate.netkoreascience.krfao.orgnih.gov.
Sensitivity: Determined by LOD and LOQ values, which are established to ensure trace-level detection researchgate.net.
Furthermore, quality assurance is maintained through inter-laboratory validation to confirm method reproducibility researchgate.netkoreascience.kr. Organizations often operate under accreditations such as ISO/IEC 17025 for analytical measurements, ensuring the scientific integrity of the data lgcstandards.com. Measurement Uncertainty (MU) estimation, derived from validation data, is also critical for making compliance statements researchgate.netnih.gov.
The search results provided extensive information on the general methodologies and importance of isotopic labeling (using radioactive isotopes like ¹⁴C or stable isotopes) in metabolic fate studies for agrochemicals and pharmaceuticals. These general findings cover aspects such as:
The use of radiolabeled compounds (e.g., ¹⁴C-labeled) to track the movement, distribution, metabolism, and excretion (ADME) of substances in biological systems and the environment nih.govnih.govapvma.gov.aubattelle.orgepa.gov.
Analytical techniques employed, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to identify and quantify metabolites and degradation products nih.govresearchgate.netpharmaron.comvichsec.org.
The role of these studies in regulatory risk assessments, understanding degradation pathways, and ensuring food safety apvma.gov.aufrontiersin.orgepa.goveuropa.eu.
However, none of the retrieved sources contain specific research findings, experimental data, or data tables related to the isotopic labeling of this compound for metabolic fate studies. The available information suggests that detailed studies of this nature for this compound are not widely published or readily accessible herts.ac.uknih.gov.
Therefore, it is not possible to generate the requested article focusing solely on this compound with detailed research findings and data tables, as the specific information required for this compound on this particular topic is unavailable.
Broader Academic Implications and Future Research Trajectories
Long-Term Ecological Impact on Soil Microbiome Diversity
Given this compound's role as a fungicide, it is plausible that its application could influence soil microbial populations. High doses of fungicides have been shown to strongly affect soil microbial communities, decreasing populations and enzyme activities mdpi.com. The extent and nature of these impacts are often dose-dependent and influenced by environmental factors mdpi.com. Future research could focus on long-term field studies to elucidate the specific effects of this compound on soil bacterial and fungal populations, diversity indices, and the functional roles of these microorganisms in different soil types and agricultural systems.
| Impact Category | Observed Effects | Relevance to this compound |
| Microbial Population Size | Reduction in total bacterial and fungal populations; decreased microbial biomass. | Fungicides, in general, can reduce microbial populations mdpi.comresearchgate.netmdpi.com. Specific long-term effects of this compound are not detailed, but it is a fungicide. |
| Microbial Community Structure & Composition | Alterations in the relative abundance of different microbial groups; shifts in community composition. | Agrochemicals, including fungicides, can alter soil microbial community structure mdpi.comresearchgate.netmdpi.compeercommunityjournal.org. |
| Microbial Function & Activity | Inhibition of enzymatic activities (e.g., urease, phosphatase); reduced nutrient cycling (e.g., nitrogen transformation). | Fungicides can negatively affect soil microbial functions and biochemical processes mdpi.comresearchgate.netmdpi.compeercommunityjournal.org. |
| Diversity Indices | Decreased diversity indices reported for some fungicides. | While not specific to this compound, reduced diversity is a common concern with pesticide use mdpi.comresearchgate.net. |
Discovery of Novel Applications Beyond Fungicidal Activity
One source indicates that this compound serves as an intermediate in the synthesis of various pharmaceuticals, including antifungal and antibacterial agents, as well as other specialty chemicals ontosight.ai. However, this refers to its utility in chemical manufacturing rather than a direct, novel biological application of the compound itself in new therapeutic or industrial contexts. Further investigation into its broader bioactivity or chemical properties could potentially uncover new uses, but current research primarily focuses on its established role in crop protection.
| Application Area | Known Use | Reported Novel Applications |
| Agriculture | Fungicide for controlling fungal diseases in crops like rice, cucumber, wheat, and apple biosynth.comkumiai-chem.co.jpagropages.comwppdb.com. Mode of action: Induction of systemic acquired resistance (SAR) kumiai-chem.co.jp. | Primarily known as a fungicide. Research into applications beyond fungicidal activity is not extensively reported in available literature. |
| Chemical Synthesis | Intermediate in the synthesis of pharmaceuticals and other specialty chemicals ontosight.ai. | Its role as an intermediate is in chemical manufacturing, not a direct novel application of the compound itself. |
Development of Predictive Models for Disease Resistance Evolution
The evolution of fungicide resistance in plant pathogens is a significant challenge in agriculture, necessitating the development of robust predictive models to guide management strategies mdpi.comfrac.infojustagriculture.inafren.com.aunih.govmdpi.comfrac.info. Resistance typically arises through genetic mutations in pathogens, leading to altered target sites, increased fungicide metabolism, or enhanced efflux pump activity mdpi.comjustagriculture.inmdpi.com. These mechanisms allow pathogens to survive or proliferate despite fungicide application, a process driven by selection pressure from repeated use of chemicals with the same mode of action afren.com.au.
| Resistance Mechanism | Description | Relevance to this compound |
| Target Site Alteration | Mutations in the gene encoding the fungicide's target protein reduce binding affinity. | Common mechanism for many fungicides mdpi.comjustagriculture.inmdpi.com. Specific target site for this compound is not detailed, but its SAR induction mode of action may differ from direct-acting fungicides. |
| Target Site Overexpression | Increased production of the target protein can dilute the fungicide's effect. | Another common resistance mechanism justagriculture.inmdpi.com. |
| Fungicide Metabolism/Detoxification | Pathogens produce enzymes that break down or inactivate the fungicide. | A mechanism for resistance justagriculture.inmdpi.com. |
| Efflux Pumps | Overexpression of transporter proteins that pump the fungicide out of the fungal cell. | A mechanism for resistance justagriculture.inmdpi.com. |
| This compound Specifics | Mode of Action: Induction of Systemic Acquired Resistance (SAR) kumiai-chem.co.jp. | SAR inducers typically stimulate the plant's innate defense mechanisms, rather than directly targeting fungal processes. This mode of action is generally associated with a lower risk of direct resistance development in pathogens compared to single-site fungicides. Research on resistance evolution specific to SAR inducers is an area of ongoing study. |
| Predictive Models | Mathematical models are used to forecast resistance evolution based on factors like fungicide mode of action, application frequency, pathogen biology, and fitness costs of resistance frac.infonih.gov. | Predictive models are crucial for developing resistance management strategies. Understanding this compound's specific resistance profile and its interaction with pathogen populations is key for such modeling. |
Compound Names Mentioned:
this compound
Imidacloprid
Tebuconazole
Propiconazole
Difenoconazole
Triadimefon
Azoxystrobin
Q & A
Basic: What is the chemical structure and synthesis pathway of Dichlobentiazox?
Answer: this compound (C₁₁H₆Cl₂N₂O₃S₂, MW 349.21) is a thiazole-based fungicide synthesized via the reaction of 3,4-dichloroisothiazole-5-carbonyl chloride with saccharin under acid-reducing/ether-forming conditions. Its structure includes a benzothiazole 1,1-dioxide moiety linked to a dichloroisothiazole group, critical for its bioactivity . For replication, ensure precise stoichiometric ratios and anhydrous conditions to prevent hydrolysis of intermediates.
Basic: What validated analytical methods exist for detecting this compound residues in agricultural matrices?
Answer: A modified QuEChERS-LC-MS/MS method is widely validated for this compound analysis. Key steps include:
- Extraction: Homogenize samples (5 g) with acetonitrile, followed by partitioning salts (MgSO₄, NaCl) and centrifugation .
- Cleanup: Use C18 adsorbent (150 mg MgSO₄ + 25 mg C18) to minimize matrix interference, achieving >70% recovery .
- LC-MS/MS Parameters: Luna® Omega Polar C18 column (2.1 × 100 mm, 3 µm), 0.1% H₃PO₄ in MeOH/H₂O mobile phase, ESI+ MRM mode (precursor ion m/z 349.1 → product ions 214.0 and 178.0) . Validate linearity (R² ≥0.99), LOD (0.01 mg/kg), and precision (RSD <11.6%) .
Advanced: How can researchers resolve discrepancies in recovery rates during this compound extraction?
Answer: Recovery inconsistencies (e.g., 70–120%) often stem from matrix effects or adsorbent selection. Mitigation strategies:
- Matrix-Specific Optimization: Test PSA/GCB adsorbents for fatty matrices but prefer C18 for polar interferents .
- Internal Standards: Use isotopically labeled analogs (e.g., D₅-Dichlobentiazox) to correct ion suppression .
- Inter-Laboratory Validation: Ensure standardized protocols (e.g., CODEX CAC/GL 40-1993) for reproducibility .
Advanced: What experimental design considerations are critical for studying this compound’s antifungal mode of action?
Answer:
- PICOT Framework:
- Population: Pathogen strains (e.g., Magnaporthe oryzae).
- Intervention: Dose-response assays (EC₅₀ determination).
- Comparison: Untreated controls + reference fungicides.
- Outcome: Salicylic acid pathway activation (qPCR for PR genes).
- Time: 24–72h post-treatment .
- Resistance Monitoring: Include FRAC MoA code U17 (host defense induction) and assess cross-resistance via mutant selection .
Advanced: How should researchers address conflicting data on this compound’s environmental persistence?
Answer: Conflicting half-life data (e.g., soil vs. water) require:
- Controlled Degradation Studies: Standardize OECD 307/308 guidelines with variables like pH, organic matter, and microbial activity.
- Advanced Analytics: Use HRMS to identify degradation products (e.g., sulfonic acid derivatives) and assess toxicity .
- Meta-Analysis: Apply mixed-effects models to reconcile field vs. lab data, accounting for covariates like temperature .
Basic: What statistical tools are recommended for analyzing this compound efficacy trials?
Answer:
- ANOVA/Tukey’s HSD: Compare mean disease severity across treatments.
- Probit Analysis: Calculate EC₅₀/EC₉₀ values for dose-response curves.
- Multivariate Regression: Model interactions between application timing, weather, and efficacy .
Advanced: What protocols ensure reproducibility in synthesizing this compound derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
